3-(5-Bromopyridin-2-yl)propan-1-ol
Overview
Description
3-(5-Bromopyridin-2-yl)propan-1-ol: is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol It is a derivative of pyridine, featuring a bromine atom at the 5-position and a propanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromopyridin-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the bromination of 2-pyridinepropanol. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(5-Bromopyridin-2-yl)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 3-(5-Bromopyridin-2-yl)propan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives. Reagents such as sodium azide (NaN3) or thiols can be used for these transformations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium azide (NaN3), thiols, and other nucleophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Azides, thiol derivatives.
Scientific Research Applications
Chemistry: 3-(5-Bromopyridin-2-yl)propan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its bromine atom allows for further functionalization, making it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial chemicals. Its versatility in chemical reactions makes it a useful intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-2-yl)propan-1-ol and its derivatives depends on the specific biological target and applicationThe bromine atom and the propanol group can influence the compound’s binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
2-(5-Bromopyridin-2-yl)propan-2-ol: Similar structure with a different position of the hydroxyl group.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Contains a piperidine ring instead of a propanol group.
5-Bromopyridin-2-ol: Lacks the propanol group, simpler structure.
Uniqueness: 3-(5-Bromopyridin-2-yl)propan-1-ol is unique due to the presence of both a bromine atom and a propanol group, which allows for diverse chemical modifications and applications. Its structure provides a balance between reactivity and stability, making it a versatile intermediate in various chemical syntheses.
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)propan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-4-8(10-6-7)2-1-5-11/h3-4,6,11H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYNYBDLBSGKRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311790 | |
Record name | 5-Bromo-2-pyridinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111770-87-7 | |
Record name | 5-Bromo-2-pyridinepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111770-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-pyridinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.